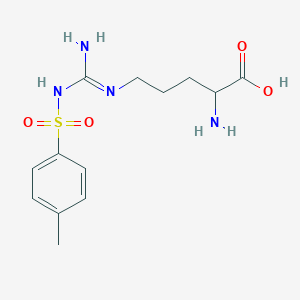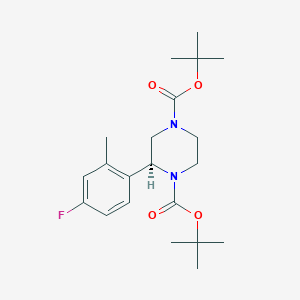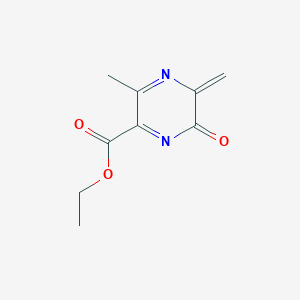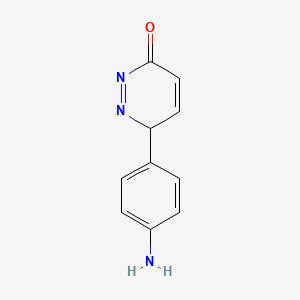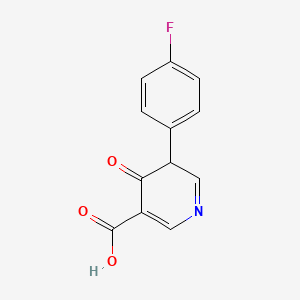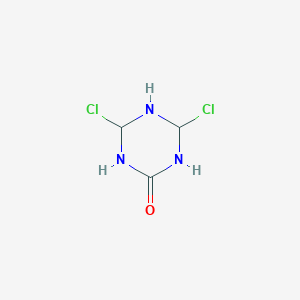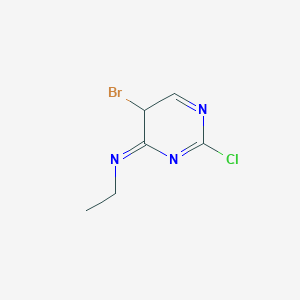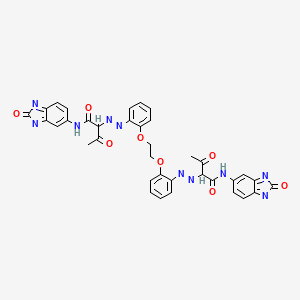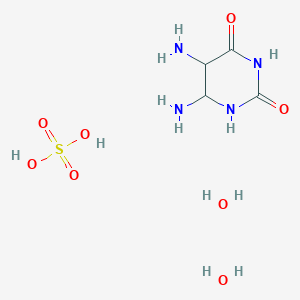
5,6-Diamino-2,4-dihydroxypyrimidine sulfate Diydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate is a chemical compound with the molecular formula C4H6N4O2.2H2O.H2O4S. It is also known by other names such as 5,6-diamino-4-hydroxy-2(1H)-pyrimidinone sulfate dihydrate and 5,6-diaminouracil sulfate dihydrate . This compound is primarily used in research and development settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-2,4-dihydroxypyrimidine sulfate dihydrate typically involves the reaction of 5,6-diaminouracil with sulfuric acid. The reaction conditions often include the use of water as a solvent and maintaining a controlled temperature to ensure the formation of the desired product . The compound can be purified by recrystallization from water.
Industrial Production Methods
In industrial settings, the production of 5,6-diamino-2,4-dihydroxypyrimidine sulfate dihydrate follows similar synthetic routes but on a larger scale. The process involves the careful addition of sulfuric acid to a solution of 5,6-diaminouracil, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5,6-diamino-2,4-dihydroxypyrimidine sulfate dihydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-4-hydroxy-2(1H)-pyrimidinone sulfate dihydrate
- 5,6-Diamino-2,4-pyrimidinediol sulfate dihydrate
- 5,6-Diaminouracil sulfate dihydrate
Uniqueness
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H14N4O8S |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
5,6-diamino-1,3-diazinane-2,4-dione;sulfuric acid;dihydrate |
InChI |
InChI=1S/C4H8N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h1-2H,5-6H2,(H2,7,8,9,10);(H2,1,2,3,4);2*1H2 |
InChI Key |
VDFCFEOOQZTOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


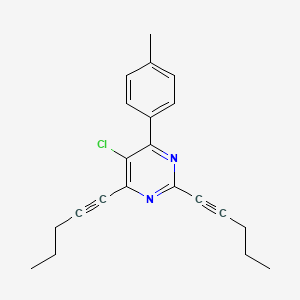
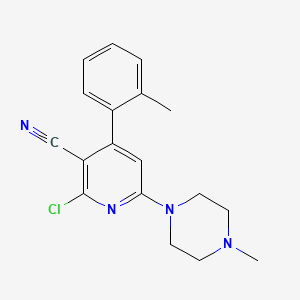
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
